molecular formula C30H41N5O7S B1675595 (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid CAS No. 105496-35-3

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Cat. No.: B1675595
CAS No.: 105496-35-3
M. Wt: 615.7 g/mol
InChI Key: BVEVBYDQRCDKCN-HFOXQMJASA-N
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Description

LY-190388 is a penicillamine-containing enkephalin analog. It functions as a mu receptor agonist and is known for its analgesic properties . This compound is primarily used in scientific research to study pain management and opioid receptor interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-190388 involves the incorporation of penicillamine into an enkephalin analog. The detailed synthetic route includes the following steps:

Industrial Production Methods

Industrial production of LY-190388 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LY-190388 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized or reduced forms of LY-190388 and substituted analogs with modified amino acid residues .

Mechanism of Action

LY-190388 exerts its effects by binding to the mu opioid receptor. This binding activates the receptor, leading to a cascade of intracellular events that result in analgesia. The molecular targets involved include the mu opioid receptor and associated G-proteins, which mediate the signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LY-190388

LY-190388 is unique due to its incorporation of penicillamine, which enhances its stability and binding affinity for the mu receptor. This makes it a valuable tool in pain management research and opioid receptor studies .

Properties

CAS No.

105496-35-3

Molecular Formula

C30H41N5O7S

Molecular Weight

615.7 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1

InChI Key

BVEVBYDQRCDKCN-HFOXQMJASA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N

Appearance

Solid powder

Key on ui other cas no.

105496-35-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YXGFV

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

H-Tyr-Pen-Gly-Phe-Val-OH
LY 190388
LY-190388
Tyr-penicillamine-Gly-Phe-Val
tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Reactant of Route 2
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Reactant of Route 3
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Reactant of Route 4
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Reactant of Route 5
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid
Reactant of Route 6
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

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